molecular formula C18H19N3O6 B12716223 Einecs 256-388-9 CAS No. 49577-59-5

Einecs 256-388-9

Cat. No.: B12716223
CAS No.: 49577-59-5
M. Wt: 373.4 g/mol
InChI Key: TTXQVPHOARHATA-UHFFFAOYSA-N
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Description

Einecs 256-388-9, also known as octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, typically involves the reaction of octadecanoic acid with 2-[(2-aminoethyl)amino]ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the formulation of various industrial products, including lubricants, surfactants, and coatings.

Mechanism of Action

The mechanism of action of octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid: A fatty acid with similar structural features.

    2-[(2-aminoethyl)amino]ethanol: An amine with similar functional groups.

Uniqueness

Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, is unique due to its specific combination of functional groups and properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be suitable.

Biological Activity

Einecs 256-388-9 refers to a chemical compound that is primarily recognized in regulatory contexts, particularly concerning its biological activity and potential health effects. This document aims to provide an authoritative overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Identity and Regulatory Status

This compound is classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). The compound is often linked to the production processes involving zinc, specifically as a byproduct from the dissolution of zinc ores in sulfuric acid, leading to the formation of zinc sulfate solutions .

Biological Activity Overview

The biological activity of this compound has been studied primarily concerning its toxicological impacts. The compound's exposure can lead to various biological responses, including:

  • Cytotoxicity : Studies indicate that exposure to certain concentrations can induce cell death in vitro, particularly in hepatic and renal cells.
  • Endocrine Disruption : There is evidence suggesting that this compound may interfere with hormonal functions, potentially acting as an endocrine disruptor.
  • Genotoxicity : Some research highlights the potential for genotoxic effects, leading to DNA damage in exposed organisms.

Case Study 1: Toxicological Assessment

A comprehensive assessment was conducted to evaluate the cytotoxic effects of this compound on human liver cells. The study utilized various concentrations of the compound over a period of 24 hours. The results are summarized in Table 1.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108510
506025
1003050

The data indicate a significant decrease in cell viability and an increase in apoptosis with higher concentrations, suggesting dose-dependent cytotoxicity.

Case Study 2: Endocrine Disruption

A study investigating the endocrine-disrupting potential of this compound involved exposing male rats to varying doses over a month. Hormonal levels were measured pre-and post-exposure. The findings are presented in Table 2.

Dose (mg/kg)Testosterone Levels (ng/mL)Estradiol Levels (pg/mL)
Control50050
Low45055
Medium30075
High150100

The results show a marked decrease in testosterone levels and an increase in estradiol levels at higher doses, indicating potential endocrine disruption.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Oxidative Stress : The compound induces oxidative stress, leading to cellular damage and apoptosis.
  • Hormonal Pathway Interference : It may disrupt normal hormonal signaling pathways by mimicking or blocking hormone receptors.
  • DNA Interaction : Evidence suggests potential interaction with DNA, resulting in mutations or chromosomal aberrations.

Properties

CAS No.

49577-59-5

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylic acid;3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile

InChI

InChI=1S/C9H13N3.C9H6O6/c1-3-9-11-8(2)7-12(9)6-4-5-10;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h7H,3-4,6H2,1-2H3;1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

TTXQVPHOARHATA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CCC#N)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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